molecular formula C22H17N3O2 B2503010 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-98-9

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2503010
CAS No.: 477850-98-9
M. Wt: 355.397
InChI Key: NOANYASSDBRCJB-UHFFFAOYSA-N
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Description

4-[(4-Phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a phenoxyanilino substituent at the 4-position and a phenyl group at the 5-position. Pyrazolones are a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities . The synthesis of such derivatives typically involves condensation reactions between pyrazolone precursors and aldehydes or amines under catalytic conditions. Structural characterization employs FTIR, NMR, and mass spectroscopy, as seen in related pyrazolones .

Properties

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22-20(21(24-25-22)16-7-3-1-4-8-16)15-23-17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-15H,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKWOGHLRKDIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-phenoxyaniline with a suitable pyrazolone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization .

Chemical Reactions Analysis

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural diversity based on substituents at the 4- and 5-positions, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Physicochemical Properties

  • Melting Points: The trifluoromethyl-substituted compound () melts at 222°C, attributed to strong intermolecular interactions (e.g., C–F⋯H bonds) . Compounds with methoxy or phenoxy groups () likely have lower melting points due to reduced crystallinity.
  • Solubility: The phenoxyanilino group in the target compound may improve solubility in polar solvents compared to hydrophobic trifluoromethyl derivatives .

Reaction Optimization

  • Catalysts like diethanolamine () and sodium acetate () are critical for achieving high yields (>90%) in pyrazolone syntheses.
  • Solvent choice (e.g., ethanol vs. 1,4-dioxane) impacts reaction efficiency and product purity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., trifluoromethyl) enhance thermal stability and bioactivity . Bulky substituents like phenoxyanilino may sterically hinder interactions in biological targets, necessitating further study .
  • Synthetic Challenges :
    • Isomerism (4Z vs. 4E) in pyrazolones requires precise reaction control, as seen in and .

Biological Activity

4-[(4-Phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 477850-98-9, is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including anti-inflammatory, analgesic, and antibacterial effects.

The molecular formula of this compound is C22H17N3O2, with a molar mass of 355.39 g/mol. It features a complex structure characterized by a five-membered ring containing two nitrogen atoms, typical of pyrazolones. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H17N3O2
Molar Mass355.39 g/mol
Density1.22 ± 0.1 g/cm³ (Predicted)
pKa8.51 ± 0.40 (Predicted)

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing significant pharmacological effects:

1. Anti-inflammatory Activity

Research indicates that compounds similar to this pyrazolone exhibit anti-inflammatory properties. In animal models, such as albino rats, derivatives have shown to reduce paw thickness and inflammation markers significantly .

2. Antibacterial Activity

In vitro studies have demonstrated that this compound possesses antibacterial activity against several bacterial strains. The mechanism involves disruption of bacterial cell walls and inhibition of protein synthesis .

3. Analgesic Effects

The analgesic potential has been explored through pain models in rodents, where it exhibited comparable efficacy to standard analgesics like aspirin .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolone derivatives, including the compound :

Study 1: Synthesis and Evaluation

A study synthesized various pyrazolone derivatives and assessed their biological activities. The results indicated that modifications in the phenoxy group significantly influenced the anti-inflammatory and analgesic activities .

Study 2: Mechanistic Insights

Another research highlighted the interaction of pyrazolone derivatives with specific biological targets such as cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Comparative Analysis of Related Compounds

To provide a clearer understanding of its biological activity relative to similar compounds, the following table summarizes key findings from related pyrazolone derivatives:

Compound NameAnti-inflammatory ActivityAntibacterial ActivityAnalgesic Efficacy
4-[(4-Phenoxyanilino)methylene]-5-phenyl-2,4-dihydro...SignificantModerateHigh
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneModerateSignificantModerate
N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl...HighLowHigh

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